molecular formula C10H11N3O B2626402 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2202248-16-4

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2626402
CAS No.: 2202248-16-4
M. Wt: 189.218
InChI Key: VULBAJUPHYESMK-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse functionalization and application in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the preparation of 3,5-dimethyl pyrazole and acetophenone derivatives, followed by N-propargylation and subsequent reaction with amine derivatives using cesium carbonate in methanol . This method yields various pyrazolo[1,5-a]pyrazine derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological interactions.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents at specific positions on the pyrazole or pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine is unique due to the presence of the cyclopropylmethoxy group, which can enhance its biological activity and stability. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULBAJUPHYESMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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